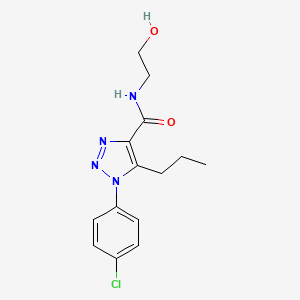

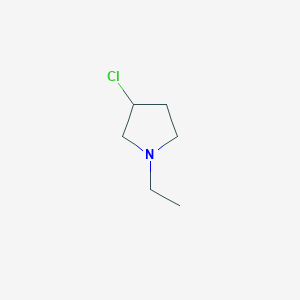

1-(4-chlorophenyl)-N-(2-hydroxyethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

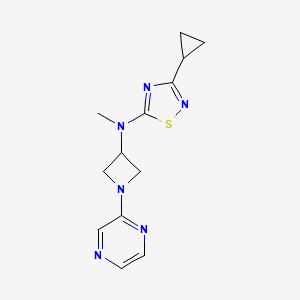

The compound “1-(4-chlorophenyl)-N-(2-hydroxyethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide” is a derivative of 1H-1,2,3-triazole, which is a class of heterocyclic compounds. These compounds contain a five-membered ring with two carbon atoms and three nitrogen atoms. They are known for their stability and versatility in various chemical reactions .

Chemical Reactions Analysis

1,2,3-Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo N-alkylation, and participate in cycloaddition reactions .Aplicaciones Científicas De Investigación

Pharmacological Properties and Applications

Triazole derivatives, similar to 1-(4-chlorophenyl)-N-(2-hydroxyethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide, have shown valuable pharmacological properties. They have been highlighted for their anticonvulsive activity, suggesting potential use in treating epilepsy and conditions of tension and agitation. These findings underscore the significance of triazole compounds in developing new therapeutic agents for neurological disorders (Shelton, 1981).

Antimicrobial and Antifungal Activities

Novel triazole compounds have been synthesized and evaluated for their antimicrobial activities. For instance, some triazole derivatives have demonstrated good to moderate activities against various test microorganisms, indicating their potential as antimicrobial agents. This highlights the versatility of triazole compounds in contributing to the development of new antimicrobial and antifungal treatments (Bektaş et al., 2007).

Corrosion Inhibition

The efficiency of triazole derivatives as corrosion inhibitors for mild steel in acidic media has been extensively studied. These compounds exhibit significant inhibition efficiencies, making them valuable in protecting metallic materials against corrosion. Such properties are crucial for applications in various industries, including construction and manufacturing, where material durability and longevity are paramount (Lagrenée et al., 2002).

Material Science Applications

In materials science, triazole derivatives have been explored for their utility in creating microporous metal-organic frameworks (MOFs). These MOFs show selective sorption of CO2 over N2 and CH4, which could have implications for gas separation technologies and environmental applications. The bifunctional nature of some triazole-based linkers offers a promising avenue for the design of dynamic and functional MOFs (Chen et al., 2015).

Antioxidant Properties

Research into 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives has uncovered their potential antioxidant and antiradical activities. These properties suggest a role for triazole compounds in developing new antioxidants, which are essential for combating oxidative stress in biological systems (Bekircan et al., 2008).

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-N-(2-hydroxyethyl)-5-propyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN4O2/c1-2-3-12-13(14(21)16-8-9-20)17-18-19(12)11-6-4-10(15)5-7-11/h4-7,20H,2-3,8-9H2,1H3,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQIPMQFZYWJCSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)-N-(2-hydroxyethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2838283.png)

![2,1,3-Benzothiadiazol-5-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2838287.png)

![N-benzyl-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2838294.png)

![Methyl 2-[2-(2,6-difluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2838301.png)

![2-Chloro-N-[2-(4-chlorophenyl)-5-methoxypentyl]acetamide](/img/structure/B2838304.png)